molecular formula C8H8ClKO B14605132 Potassium 4-chloro-3,5-xylenolate CAS No. 58962-45-1

Potassium 4-chloro-3,5-xylenolate

Cat. No.: B14605132
CAS No.: 58962-45-1
M. Wt: 194.70 g/mol
InChI Key: WOIZAYMWBHBKKX-UHFFFAOYSA-M
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Description

Potassium 4-chloro-3,5-xylenolate is a potassium phenolate salt intended for research and development purposes. As a derivative of 4-chloro-3,5-dimethylphenol, a compound noted for its antimicrobial properties , this potassium salt form may offer enhanced solubility or reactivity for specific synthetic applications. In laboratory chemistry, metal phenolate salts like this are frequently employed as key intermediates or catalysts in organic synthesis. One prominent application is in carboxylation reactions, such as the Kolbe-Schmitt process, where potassium phenoxides react with carbon dioxide under high pressure and temperature to produce hydroxybenzoic acids, which are valuable precursors in pharmaceutical and polymer research . The presence of both the chloro and methyl substituents on the phenolic ring can significantly influence the regioselectivity and yield of such reactions, making this compound of particular interest for method development and material science. Researchers can leverage this compound to explore novel synthetic pathways, develop new catalytic systems, or investigate the structure-activity relationships of complex organic molecules. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any form of human or animal use.

Properties

CAS No.

58962-45-1

Molecular Formula

C8H8ClKO

Molecular Weight

194.70 g/mol

IUPAC Name

potassium;4-chloro-3,5-dimethylphenolate

InChI

InChI=1S/C8H9ClO.K/c1-5-3-7(10)4-6(2)8(5)9;/h3-4,10H,1-2H3;/q;+1/p-1

InChI Key

WOIZAYMWBHBKKX-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)[O-].[K+]

Related CAS

88-04-0 (Parent)

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The most widely documented method involves chlorinating 3,5-dimethylphenol in the presence of cupric salts (e.g., CuCl₂·2H₂O, CuSO₄·5H₂O) under oxidative conditions. The reaction proceeds via electrophilic aromatic substitution, where the cupric ion facilitates chlorine activation. Key parameters include:

  • Temperature : 60–120°C (optimal: 80°C)
  • Solvent : Dichloroethane, chlorobenzene, or chloroform
  • Oxidizing Agent : Oxygen or air

A representative procedure from Example 1 of CN111440051A:

  • 3,5-Dimethylphenol (1 mol), CuCl₂·2H₂O (0.5 mol), and HCl (1 mol) in dichloroethane are heated to 80°C under oxygen for 5 hours.
  • Post-reaction, the organic phase is distilled, recrystallized, and yields 95.2% 4-chloro-3,5-dimethylphenol (purity: 98.5%).

Catalyst Recycling and Efficiency

Cupric catalysts demonstrate robust recyclability. In Example 4, CuCl₂·2H₂O retained 92.7% yield after ten cycles (Table 1).

Table 1: Catalyst Recycling Efficiency

Cycle Yield (%)
1 97.0
2 96.9
... ...
10 92.7

Low-Temperature Chlorination with Solvent Optimization

Stepwise Chlorination and Crystallization

CN113603569B discloses a low-temperature approach (≤30°C) to minimize side reactions. The process involves:

  • Initial chlorination of 3,5-dimethylphenol in tetrachloroethylene.
  • Solid-liquid separation to isolate intermediate solids.
  • Secondary chlorination of the mother liquor.
  • Recrystallization of combined solids yields 99.4% pure product.

Table 2: Low-Temperature Process Outcomes

Parameter Value
Temperature 25–30°C
Solvent Ratio 1.5–2.0 (v/w)
Overall Yield 88.8–94.4%
Selectivity 91.3–94.4%

Solvent Recovery and Sustainability

Tetrachloroethylene is recycled post-crystallization, reducing waste. Example 4 achieved 92.3% yield with 97.7% solvent recovery.

Potassium Salt Formation

Metathesis with Potassium Hydroxide

The final step involves neutralizing 4-chloro-3,5-dimethylphenol with KOH in aqueous or alcoholic media. Critical factors:

  • Molar Ratio : 1:1 phenol-to-KOH
  • Temperature : 25–50°C (avoids decomposition)
  • Drying : Vacuum drying yields a crystalline solid.

Comparative Analysis of Methods

Table 3: Method Comparison

Metric Catalytic Chlorination Low-Temperature
Yield 92–97% 88–94%
Purity 98.5% 99.4%
Catalyst Dependency High None
Scalability Industrial Pilot-scale

Industrial Considerations

Byproduct Management

  • Unreacted Phenol : <0.08% residual in organic phase.
  • Chlorinated Byproducts : Minimized via controlled Cl₂ dosing.

Environmental Impact

Cupric salt methods require heavy metal disposal, whereas low-temperature processes prioritize solvent recycling.

Chemical Reactions Analysis

Types of Reactions

Potassium 4-chloro-3,5-xylenolate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form the corresponding hydroxy compounds.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are employed under basic conditions.

Major Products Formed

Scientific Research Applications

Potassium 4-chloro-3,5-xylenolate has a wide range of applications in scientific research:

Mechanism of Action

The antiseptic action of potassium 4-chloro-3,5-xylenolate is primarily due to its ability to disrupt the cell walls of microorganisms. The phenolic nature of the compound allows it to penetrate and destabilize the lipid membranes of bacteria, leading to cell lysis and death. This mechanism is particularly effective against Gram-positive bacteria .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key compounds for comparison include:

Chloroxylenol: A structurally similar compound (4-chloro-3,5-dimethylphenol) used in commercial disinfectants (e.g., Dettol®), sharing comparable toxicity and environmental hazards .

Potassium Phenoxide: Another phenolic salt with enhanced solubility, used in organic synthesis and disinfection.

Table 1: Comparative Properties of Potassium 4-Chloro-3,5-Xylenolate and Analogues

Property This compound 4-Chloro-3,5-Xylenol (PCMX) Chloroxylenol Potassium Phenoxide
CAS No. Not explicitly listed 88-04-0 88-04-0* 100-00-5
Solubility High (aqueous) Low (0.3% w/v) Low (~0.1%) High
Antimicrobial Efficacy Likely similar to PCMX Broad-spectrum Broad-spectrum Moderate
Acute Toxicity (Aquatic) Not reported LC50 < 1 mg/L (Daphnia) Similar to PCMX Moderate
Regulatory Status Not listed in TSCA Listed in DSL, EINECS EPA-registered OSHA-regulated

*Note: Chloroxylenol shares the same CAS number as PCMX due to identical structural composition .

Toxicological and Environmental Profiles

  • This compound: Limited direct data, but its dissociation in water releases the active xylenolate ion, which likely retains the parent phenol’s hazards. Expected to be less volatile but equally toxic to aquatic ecosystems .
  • Environmental toxicity is critical, with long-lasting effects on aquatic organisms .

Table 2: Toxicity Comparison (Per SDS Data)

Compound Skin Irritation Aquatic Toxicity Carcinogenicity
Potassium 4-Cl-3,5-Xylenolate Inferred high Likely high Not classified
4-Chloro-3,5-Xylenol Severe LC50 < 1 mg/L Not listed
Potassium Phenoxide Moderate Moderate Not listed

Q & A

Q. What are the optimal synthesis routes for Potassium 4-chloro-3,5-xylenolate, and how can reaction conditions be controlled to maximize yield and purity?

this compound is synthesized via deprotonation of 4-chloro-3,5-dimethylphenol using a strong base like potassium hydroxide (KOH) in anhydrous ethanol. Key conditions include maintaining a stoichiometric molar ratio (1:1 phenol-to-base), inert atmosphere (e.g., nitrogen), and controlled temperature (40–60°C). Post-synthesis, recrystallization from ethanol-water mixtures removes impurities . Monitoring pH during neutralization and using FT-IR to confirm phenolic O–H group disappearance ensures completeness.

Table 1: Critical Reaction Parameters

ParameterOptimal RangeMonitoring Method
Temperature40–60°CThermocouple
SolventAnhydrous ethanolKarl Fischer titration
Reaction time2–4 hoursTLC/HPLC analysis

Q. Which analytical techniques are most reliable for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structure via aromatic proton signals (δ 6.8–7.2 ppm) and methyl group shifts (δ 2.2–2.5 ppm).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) and quantify residual solvents .
  • Elemental Analysis : Verify potassium content (theoretical ~12.5%) via inductively coupled plasma optical emission spectrometry (ICP-OES).

Advanced Research Questions

Q. How can computational methods like the Hammett equation predict the ionization behavior (pKa) of 4-chloro-3,5-dimethylphenol derivatives?

The Hammett equation correlates substituent effects with pKa:

pKa=pKa0ρ×σ\text{pKa} = \text{pKa}_0 - \rho \times \sum \sigma

For 4-chloro-3,5-dimethylphenol, σ values (-0.06 for -CH₃ meta, 0.24 for -Cl para) and ρ = 2.23 yield a predicted pKa of 9.70, closely matching experimental data (9.71) . Limitations include neglecting steric effects and solvent interactions.

Table 2: Hammett Parameters for Substituents

SubstituentPositionσ (meta)σ (para)
-CH₃3,5-0.06
-Cl40.24

Q. What experimental design considerations are critical for studying electrochemical properties in different solvents?

  • Solvent Choice : Aqueous studies require buffered solutions (pH 7–10) to avoid hydrolysis. Non-polar solvents (e.g., acetonitrile) enhance solubility but may reduce ion mobility.
  • Electrode Selection : Glassy carbon electrodes are ideal for cyclic voltammetry due to low background currents. Pre-treatment includes polishing with 0.05 µm alumina slurry .
  • Concentration Range : Use 2–10 mM solutions to avoid diffusion-limited currents. Calibrate with potassium ferrocyanide (1–10 mM) as a redox standard .

Q. How should researchers resolve discrepancies between theoretical and experimental reactivity data for this compound?

  • Error Analysis : Quantify instrument precision (e.g., ±0.1 mV for potentiometry) and repeat experiments (n ≥ 3).
  • Statistical Validation : Apply Student’s t-test or ANOVA to assess significance of deviations. Outliers may arise from unaccounted solvent effects or impurities .
  • Computational Refinement : Adjust density functional theory (DFT) models by incorporating solvation parameters (e.g., PCM model) or steric corrections .

Q. What protocols ensure accurate data presentation in publications?

  • Raw Data : Include in appendices (e.g., voltammograms, NMR spectra). Processed data (mean ± SD) should highlight trends (e.g., linear regression for calibration curves) .
  • Figures : Use vector-based formats for clarity. Label axes with units and uncertainties (e.g., "Current (µA ± 5%)") .
  • Reproducibility : Document instrument settings (e.g., scan rate: 50 mV/s), and share datasets via repositories like Figshare or Zenodo .

Methodological Guidance

  • Literature Review : Use Google Scholar with keywords "4-chloro-3,5-dimethylphenol derivatives" and filter by "Since 2020" to prioritize recent synthesis protocols .
  • Collaboration : Address analytical challenges by consulting platforms like ResearchGate or institutional core facilities for advanced spectroscopy .

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